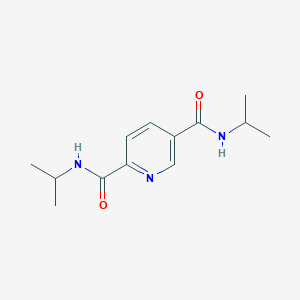
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine, also known as TEPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TEPO is a member of the isoxazole family, which is known for its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine involves its ability to modulate the activity of various enzymes and receptors in the brain. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating inflammation and oxidative stress.
Biochemical and Physiological Effects
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. This can protect neurons from oxidative damage and prevent neurodegeneration. 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in the brain. These molecules are known to cause cellular damage and can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has several advantages and limitations for lab experiments. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases. However, its low solubility in water can make it difficult to administer in vivo. 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine. One potential direction is to investigate its potential as a treatment for other inflammatory conditions such as arthritis and asthma. Another direction is to explore its potential as a therapeutic agent for traumatic brain injury and stroke. Additionally, the development of new formulations and delivery methods may improve the solubility and bioavailability of 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine, making it a more effective therapeutic agent.
Conclusion
In conclusion, 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine is a chemical compound that has shown potential for various scientific research applications. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more effective formulations and delivery methods.
Méthodes De Synthèse
The synthesis of 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine involves the reaction of 3,4,5-triethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has been studied extensively for its potential applications in the field of neuroscience. It has been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. These properties make 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(3,4,5-triethoxyphenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-18-12-7-10(11-9-21-17-15(11)16)8-13(19-5-2)14(12)20-6-3/h7-9H,4-6H2,1-3H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKNSFOFGONSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=CON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)
![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)


![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)




![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)